molecular formula C22H23ClN4O2 B2607084 N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932530-03-5

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No. B2607084
CAS RN: 932530-03-5
M. Wt: 410.9
InChI Key: GIMILPBVBGIHCJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C22H23ClN4O2 and its molecular weight is 410.9. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

One significant application of similar compounds to N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is in the field of agriculture, particularly as insecticides. For instance, modifications in the methylene group of related N-phenylacetamides have been shown to retain efficacy as broad-spectrum insecticides, particularly against root-knot nematode (Samaritoni et al., 1999).

Cholinesterase Inhibition

Compounds with structures similar to the subject compound have been evaluated for their ability to inhibit cholinesterase. This is significant for potential therapeutic applications in diseases where cholinesterase activity is a factor, such as Alzheimer's disease (Riaz et al., 2020).

Antibacterial Agents

Another important application area is in the development of antibacterial agents. Derivatives of similar compounds have been synthesized and evaluated for their activity against gram-positive and gram-negative bacteria, showing moderate to good efficacy (Desai et al., 2008).

Antiplasmodial Properties

Some compounds structurally similar to N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide have been prepared and evaluated for their potential in vitro antiplasmodial properties, indicating possible applications in malaria treatment (Mphahlele et al., 2017).

Analgesic and Anti-inflammatory Activities

Compounds with similar structures have also been synthesized and investigated for analgesic and anti-inflammatory activities. For example, quinazolinyl acetamides showed promising results in this regard, indicating potential applications in pain management and inflammation treatment (Alagarsamy et al., 2015).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Novel synthesized compounds similar to N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide have been screened for antimicrobial activity against different microorganisms (Mistry et al., 2009).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-15-6-8-16(9-7-15)20-21(29)26-22(25-20)10-12-27(13-11-22)14-19(28)24-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMILPBVBGIHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC=C4Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

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